4-Bromo-1-cyclobutyl-1H-imidazole
Description
4-Bromo-1-cyclobutyl-1H-imidazole is a heterocyclic compound featuring a bromine atom at the 4-position of the imidazole ring and a cyclobutyl group at the 1-position. This structure combines electronic modulation via bromine’s electronegativity with steric effects from the cyclobutyl moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern distinguishes it from other bromoimidazole derivatives, particularly in terms of steric bulk and conformational constraints imposed by the cyclobutyl group.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
4-bromo-1-cyclobutylimidazole |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
MPNGEZZHPIVPOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclobutyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a brominated imidazole precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of 4-Bromo-1-cyclobutyl-1H-imidazole .
Industrial Production Methods
Industrial production of 4-Bromo-1-cyclobutyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclobutyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of imidazole N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated imidazole derivatives.
Scientific Research Applications
4-Bromo-1-cyclobutyl-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclobutyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
- 4-Bromo-1-(4-fluorophenyl)-1H-imidazole (CAS: 623577-59-3): This compound replaces the cyclobutyl group with a 4-fluorophenyl substituent. The fluorophenyl group enhances π-π stacking interactions in biological systems, making it useful in drug discovery. Molecular Weight: 241.06 g/mol Purity: >98% Applications: Used in enzyme inhibition studies targeting receptors like IDO1 .
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole :
This benzimidazole derivative incorporates bromine on both the benzyl and phenyl groups. Its extended aromatic system enhances rigidity, contrasting with the smaller imidazole core of the target compound. Such structural differences impact solubility and binding affinity .
Alkyl-Substituted Bromoimidazoles
4-Bromo-1-ethyl-1H-imidazole (CAS: 875340-91-3):
The ethyl group introduces minimal steric hindrance, resulting in higher reactivity in alkylation and cross-coupling reactions compared to the cyclobutyl derivative. This compound is a common intermediate in synthesizing larger imidazole-based frameworks .4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9):
The methyl group offers even lower steric bulk, facilitating rapid functionalization. However, its simplicity limits applications in targeted drug design compared to cyclobutyl-substituted derivatives .
Data Tables
Table 1: Physical and Chemical Properties of Selected Bromoimidazoles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
